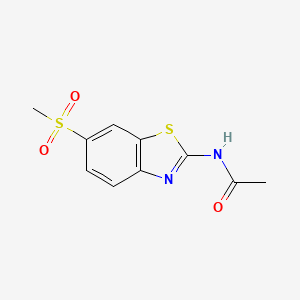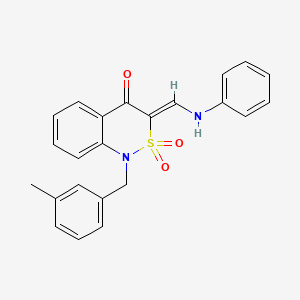
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a methylsulfonyl group at the 6th position of the benzothiazole ring and an acetamide group at the 2nd position. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
作用机制
Target of Action
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide, also known as N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE, has been found to have significant activity against Mycobacterium tuberculosis . The compound acts on the DprE1 target, which is crucial for the survival of the bacteria .
Mode of Action
The compound interacts with its target, DprE1, and inhibits its function . This interaction results in the inhibition of the growth of Mycobacterium tuberculosis . The compound also shows strong inhibition of acetylcholinesterase (AChE) and Aβ 1-42 aggregation .
Biochemical Pathways
The compound affects the biochemical pathways related to the survival and growth of Mycobacterium tuberculosis . It also impacts the pathways related to acetylcholinesterase and Aβ 1-42 aggregation .
Result of Action
The compound’s action results in the inhibition of the growth of Mycobacterium tuberculosis . It also shows potential in improving cognition and spatial memory against scopolamine-induced memory deficit in a mouse model .
生化分析
Biochemical Properties
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide has been found to interact with various enzymes and proteins. For instance, it has shown modest to strong inhibition of acetylcholinesterase (AChE), a key enzyme involved in neurotransmission . This interaction suggests that this compound could potentially influence various biochemical reactions involving this enzyme .
Cellular Effects
In terms of cellular effects, this compound has been found to influence cell function in several ways. For example, it has shown low toxicity and is capable of impeding loss of cell viability elicited by H2O2 neurotoxicity in SHSY-5Y cells . This suggests that this compound could potentially have protective effects on cells under certain conditions .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules and its effects on gene expression. For instance, it has been found to inhibit AChE, which suggests that it could potentially influence neurotransmission at the molecular level .
准备方法
The synthesis of N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with 2-aminobenzothiazole as the starting material.
Sulfonylation: The 2-aminobenzothiazole undergoes sulfonylation with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group at the 6th position.
Acetylation: The resulting intermediate is then acetylated using acetic anhydride to form the final product, this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Biological Studies: It is used in biological assays to study enzyme inhibition, particularly cholinesterase inhibition, which is relevant for Alzheimer’s disease research.
Material Science: The compound is explored for its use in the development of new materials with specific electronic and optical properties.
相似化合物的比较
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide can be compared with other benzothiazole derivatives such as:
N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide: This compound has a methoxy group instead of a methylsulfonyl group, which may result in different biological activities and chemical reactivity.
N-(6-chloro-1,3-benzothiazol-2-yl)acetamide: The presence of a chloro group can enhance the compound’s lipophilicity and potentially its ability to cross biological membranes.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives.
属性
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S2/c1-6(13)11-10-12-8-4-3-7(17(2,14)15)5-9(8)16-10/h3-5H,1-2H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLNAPGCLPMZDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine](/img/structure/B2805782.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2805784.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2805787.png)
![Ethyl 6-chloro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylate](/img/structure/B2805788.png)
![3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2805790.png)


![4-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2805794.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2805797.png)

